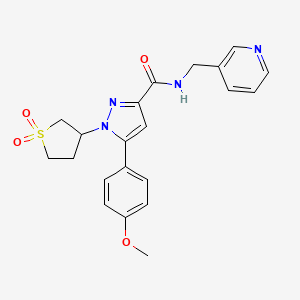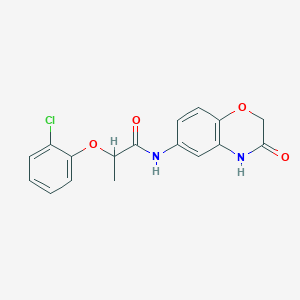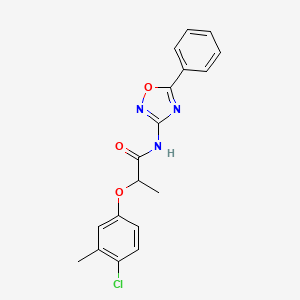
2-methyl-N-(2-methylquinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(2-methylquinolin-8-yl)benzamide is an organic compound with the molecular formula C18H16N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 2-methylquinolin-8-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylquinoline and 2-methylbenzoic acid.
Formation of Intermediate: The 2-methylquinoline is first nitrated to form 2-methyl-8-nitroquinoline.
Reduction: The nitro group in 2-methyl-8-nitroquinoline is reduced to an amine group, resulting in 2-methyl-8-aminoquinoline.
Amidation: The 2-methyl-8-aminoquinoline is then reacted with 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common industrial practices include:
Use of Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance reaction rates.
Solvent Selection: Solvents like dichloromethane or toluene are chosen based on their ability to dissolve reactants and products efficiently.
Purification: Techniques such as recrystallization and column chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
2-methyl-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamides.
科学的研究の応用
2-methyl-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Biological Research: It is used as a probe to study the binding interactions with DNA and proteins.
Industrial Applications: The compound is investigated for its potential use as a corrosion inhibitor in metal surfaces.
作用機序
The mechanism of action of 2-methyl-N-(2-methylquinolin-8-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In cancer research, it is known to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death.
類似化合物との比較
Similar Compounds
- 2-methyl-N-(quinolin-8-yl)benzamide
- 2-methyl-N-(2-chloroquinolin-8-yl)benzamide
- 2-methyl-N-(2-methoxyquinolin-8-yl)benzamide
Uniqueness
2-methyl-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of the 2-methyl group on both the quinoline and benzamide moieties. This structural feature enhances its binding affinity to certain molecular targets, making it more effective in its applications compared to similar compounds.
特性
分子式 |
C18H16N2O |
|---|---|
分子量 |
276.3 g/mol |
IUPAC名 |
2-methyl-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C18H16N2O/c1-12-6-3-4-8-15(12)18(21)20-16-9-5-7-14-11-10-13(2)19-17(14)16/h3-11H,1-2H3,(H,20,21) |
InChIキー |
JUUQGRGXLKFGCU-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B11323199.png)
![Ethyl 4-[({[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11323207.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11323214.png)
![2-{[4-(4-Tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,3-dimethylphenyl)propanamide](/img/structure/B11323217.png)
![6-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11323219.png)

![5-(4-methylphenyl)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11323234.png)
![3-Methyl-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11323236.png)



![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11323274.png)

